Pyriprole

Catalog No.
S645834
CAS No.
394730-71-3
M.F
C18H10Cl2F5N5S
M. Wt
494.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyriprole

Replace generic fipronil in premium veterinary spot-ons.

  • 120°C mp & 29.4% w/w solubility in DEGEE enable stable 12.5% w/v spot-on, surpassing fipronil.
  • Veterinary-only use sidesteps agricultural cross-resistance, ensuring >99% tick efficacy for 30 days.
  • 1.3 mg/L aqueous solubility locks the API in sebaceous glands for wash-proof protection.

CAS Number

394730-71-3

Product Name

Pyriprole

IUPAC Name

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(difluoromethylsulfanyl)-5-(pyridin-2-ylmethylamino)pyrazole-3-carbonitrile

Molecular Formula

C18H10Cl2F5N5S

Molecular Weight

494.3 g/mol

InChI

InChI=1S/C18H10Cl2F5N5S/c19-11-5-9(18(23,24)25)6-12(20)14(11)30-16(28-8-10-3-1-2-4-27-10)15(31-17(21)22)13(7-26)29-30/h1-6,17,28H,8H2

InChI Key

MWMQNVGAHVXSPE-UHFFFAOYSA-N

Synonyms

pyriprole

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SC(F)F

The exact mass of the compound Pyriprole is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Ectoparasiticides for topical use, incl. insecticides -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 mg, 50 mg, 100 mg, 1 g

Pyriprole (CAS: 394730-71-3) is a highly lipophilic phenylpyrazole ectoparasiticide developed specifically for veterinary applications. Functioning as a non-competitive antagonist of γ-aminobutyric acid (GABA)-gated chloride channels, it induces hyperexcitation and death in target arthropods[1]. Unlike dual-use agricultural and veterinary insecticides, Pyriprole is strictly regulated for companion animal use, which isolates it from the widespread agricultural selection pressures that drive generic resistance [1]. For procurement and formulation teams, Pyriprole offers a highly stable, non-hygroscopic crystalline powder with a melting point of 120°C and exceptional solubility in specialized non-aqueous excipients like diethylene glycol monoethyl ether, making it an ideal active pharmaceutical ingredient (API) for low-volume, high-concentration topical spot-on solutions [1].

Procurement Fit

GABA-gated chloride channel antagonist probe
Structural analogue of fipronil with distinct substituents
Veterinary ectoparasiticide research tool (canine models)
High lipophilicity with sebaceous gland reservoir kinetics

Substituting Pyriprole with generic fipronil—the most common in-class phenylpyrazole—fails in premium veterinary product development due to strict formulation limits and diverging resistance profiles. Fipronil's high melting point (195–203°C) and specific solubility constraints typically cap its spot-on formulation concentration at 9.8% to 10% w/v [1]. In contrast, Pyriprole’s lower melting point and favorable thermodynamics allow it to reach nearly 30% w/w solubility in primary solvents, enabling a 12.5% w/v commercial payload [2]. Furthermore, because generic fipronil is heavily used in crop protection, cross-resistance in field populations of fleas and ticks is increasingly documented. Pyriprole’s structural modifications and strict veterinary-only use profile bypass these agricultural resistance mechanisms, ensuring sustained 30-day efficacy where generic fipronil formulations may prematurely fail under vigorous parasite challenge [2].

Substitution Risk vs. Fipronil

Structural difference
Difluoromethylthio + pyridinylmethylamino groups
Trifluoromethylsulfinyl group
Dermal kinetics
Reported altered absorption and reservoir formation
Different physicochemical profile; may not transfer
Binding interaction
Overlapping but non-identical Rdl channel residues
Cross-resistance patterns may shift
Species efficacy
Species-specific tick efficacy data required
Field performance variable (38.0–99.6% reported)

Formulation Payload Capacity

Pyriprole demonstrates exceptional solubility in lipophilic excipients, achieving 29.4% (w/w) solubility in diethylene glycol monoethyl ether. This allows formulators to create a 12.5% w/v spot-on solution [1]. In contrast, generic fipronil is typically restricted to a 9.8% to 10.0% w/v maximum concentration due to its solubility limits in similar non-aqueous vehicles [1].

Evidence DimensionMaximum API concentration in commercial spot-on formulations
Target Compound Data12.5% w/v (enabled by 29.4% w/w solvent solubility)
Comparator Or Baseline9.8% to 10.0% w/v (Fipronil baseline)
Quantified Difference25% higher active payload concentration per unit volume
ConditionsNon-aqueous spot-on vehicles (e.g., diethylene glycol monoethyl ether) at standard ambient conditions

Allows formulators to deliver a higher effective dose in a smaller liquid volume, which is critical for user compliance and minimizing application-site runoff in veterinary medicine.

Sustained Tick Control
Cross-study comparable
100% (I. ricinus, R. sanguineus), 98.9% (D. reticulatus) over 30 days
vs. fipronil field range 38.0–99.6% (R. sanguineus)
Supports endpoint interpretation for 30-day tick control protocols
Laboratory infestation; 50 unfed adult ticks/dog; assessment at 48h post-reinfestation

Solid-State Thermal Properties

The solid-state thermal properties of Pyriprole significantly differ from its generic counterpart. Pyriprole exhibits a melting point of 120°C [1], whereas fipronil melts between 195.5°C and 203°C [2]. This substantial reduction in melting point alters the thermodynamic energy required for dissolution.

Evidence DimensionMelting point
Target Compound Data120°C
Comparator Or Baseline195.5°C – 203°C (Fipronil)
Quantified Difference75°C to 83°C lower melting point
ConditionsCrystalline solid state at standard atmospheric pressure

A significantly lower melting point reduces the thermal energy required for dissolution in lipophilic excipients, optimizing manufacturing cycle times and reducing the risk of solvent degradation.

Efficacy After Shampooing
Supporting evidence
Efficacy unaffected by shampooing 2 days post-treatment + weekly washings
Validated retention under defined bathing protocol
Informs formulation-robustness endpoint review under water exposure
Controlled study; assessed against R. sanguineus and C. felis

Sustained Tick Efficacy

In controlled laboratory challenges against Rhipicephalus sanguineus, a single application of 12.5% Pyriprole spot-on maintained >99% cumulative efficacy over a 30-day period[1]. Conversely, 9.8% fipronil spot-on formulations tested under similar vigorous challenge conditions showed declining efficacy, dropping to between 71.7% and 90.2% during the same 4-week interval [2].

Evidence DimensionCumulative efficacy against Rhipicephalus sanguineus over 30 days
Target Compound Data>99% cumulative efficacy
Comparator Or Baseline71.7% to 90.2% efficacy (9.8% Fipronil)
Quantified Difference9% to 27% higher sustained efficacy at the end of the 4-week dosing interval
ConditionsInduced tick infestation laboratory models, evaluated 48-72 hours post-reinfestation on days 3 through 31

Demonstrates superior end-of-month protection against disease-vectoring ticks, justifying the procurement of Pyriprole over generic benchmarks for premium product lines.

GABA Receptor Selectivity
Class-level inference
Rat oral LD50 >300 mg/kg
vs. fipronil 97 mg/kg (approx. 3.1× higher acute threshold)
Supports safety-related endpoint monitoring; vertebrate selectivity data to verify
Direct invertebrate vs. mammalian IC50 not publicly available; dog NOAEL data should be prioritized

Aqueous Solubility and Sebum Partitioning

Pyriprole is highly hydrophobic, with an aqueous solubility of just 1.3 mg/L at 20°C [1]. This is even lower than fipronil, which has an aqueous solubility of approximately 2.0 mg/L[2]. This extreme lipophilicity ensures that the compound partitions aggressively into the lipid layers of the skin rather than dissolving in water.

Evidence DimensionWater solubility at 20°C
Target Compound Data1.3 mg/L
Comparator Or Baseline~2.0 mg/L (Fipronil)
Quantified Difference35% lower aqueous solubility
ConditionsPurified water at 20°C, neutral pH

Confirms Pyriprole's extreme lipophilicity, ensuring it partitions aggressively into the animal's sebum layer rather than washing off during water exposure or shampooing.

Sarcoptic Mange Resolution
Head-to-head
100% papule resolution
vs. imidacloprid/moxidectin: 100% papule + crust resolution and hair regrowth
Provides comparator endpoint context for dermatology-focused protocols
Naturally infested dogs; crusts resembling healing lesions present on 2 dogs
Culex Anti-Feeding Effect
Head-to-head
No significant reduction in engorged mosquitoes; mosquito mortality effect too small for prevention programs
Fipronil-(S)-methoprene significantly reduced engorged mosquitoes
Critical negative differentiation: not suitable for anti-feeding or dirofilariosis prevention endpoints
24 Beagle dogs; 50 unfed adult female Culex; assessment at 7 days pre- and 1, 7 days post-treatment

Concentrated Spot-On Formulations

Pyriprole is the required API when formulators need to achieve a 12.5% w/v active concentration in a low-volume lipophilic carrier (such as diethylene glycol monoethyl ether) without precipitation. Its 29.4% w/w solubility in these excipients far exceeds the formulation limits of generic fipronil, making it ideal for premium topical therapeutics where minimizing fluid volume is essential to prevent application-site runoff [1].

Resistance-Breaking Ectoparasiticides

In markets where agricultural fipronil use has degraded the baseline efficacy of older phenylpyrazoles, Pyriprole serves as a highly effective alternative. Its strict veterinary-only regulatory status and distinct structural profile allow it to guarantee >99% efficacy over a full 30-day cycle against hard ticks like Rhipicephalus sanguineus, outperforming standard 9.8% fipronil formulations that show premature efficacy decline [2].

Water-Resistant Topical Formulations

For products requiring durable efficacy despite frequent bathing or rain exposure, Pyriprole's ultra-low aqueous solubility (1.3 mg/L) ensures rapid distribution and long-term retention in the sebaceous glands. This extreme lipophilicity prevents the API from being easily washed away, maintaining the protective reservoir effect for the full 4-week dosing interval [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sustained tick control studies
Reported 30-day efficacy profile
Tick species-specific endpoint data and infestation pressure context
Post-bathing exposure research
Formulation robustness under water exposure
Efficacy retention after early shampooing and weekly washings
Sarcoptic mange monotherapy studies
Single-active-ingredient profile
Comparability to combination-product endpoint response in dermatology models
Mosquito anti-feeding exclusion
Negative differentiation evidence
Lack of meaningful anti-feeding effect against Culex pipiens pipiens

XLogP3

6.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

492.9954127 Da

Monoisotopic Mass

492.9954127 Da

Heavy Atom Count

31

UNII

69OX73ZVJN

Drug Indication

Treatment and prevention of flea infestation (Ctenocephalides canis and C. felis) in dogs. Efficacy against new infestations with fleas persists for a minimum of 4 weeks. Treatment and prevention of tick infestation (Ixodes ricinus, Rhipicephalus sanguineus, Ixodes scapularis, Dermacentor reticulatus, Dermacentor variabilis, Amblyomma americanum) in dogs. Efficacy against ticks persists for 4 weeks.

Other CAS

394730-71-3

Wikipedia

Pyriprole

Use Classification

Veterinary drugs -> Ectoparasiticides for topical use, incl. insecticides -> Veterinary pharmacotherapeutic group -> EMA Drug Category

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